
Thermochemical Profile of 2-Methyl-3-hexyne: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methyl-3-hexyne

Cat. No.: B12645692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for 2-Methyl-3-hexyne (CAS No: 36566-80-0). Due to the limited availability of direct

experimental data for this specific compound, this document also outlines the standard

methodologies for determining such properties for alkynes and presents data for structurally

related compounds to offer a comparative context.

Physicochemical Properties
Basic physicochemical properties of 2-Methyl-3-hexyne are summarized below.

Property Value Source

Molecular Formula C₇H₁₂ --INVALID-LINK--

Molecular Weight 96.17 g/mol --INVALID-LINK--

Boiling Point 95.2 °C ChemBK

Melting Point -116.6 °C ChemBK

Density 0.7204 g/cm³ ChemBK

Refractive Index 1.4094 ChemBK
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Thermochemical Data
Direct experimental thermochemical data for 2-Methyl-3-hexyne is not readily available in

public databases. The NIST/TRC Web Thermo Tables, a professional subscription-based

database, is a potential source for critically evaluated thermophysical and thermochemical

data.[1] For context, thermochemical data for a structural isomer, 2-Methylhexane, is presented

below.

Thermochemical Data for 2-Methylhexane (CAS No: 591-76-4)

Property Value Units Method Reference

Enthalpy of

Formation (liquid,

ΔfH°liquid)

-229.8 ± 1.3 kJ/mol Ccb
Prosen and

Rossini, 1945

Enthalpy of

Combustion

(liquid,

ΔcH°liquid)

-4811.5 ± 1.2 kJ/mol Ccb
Prosen and

Rossini, 1945

Standard

Entropy (liquid,

S°liquid)

323.34 J/mol·K N/A
Huffman, Gross,

et al., 1961

Heat Capacity

(liquid, Cp,liquid)
222.92 J/mol·K N/A

Huffman, Gross,

et al., 1961

Data sourced from the NIST WebBook.[2][3]

Experimental Protocols for Thermochemical Data
Determination
The determination of thermochemical properties for organic compounds like 2-Methyl-3-
hexyne relies on established experimental and computational techniques.

Enthalpy of Formation (ΔfH°)
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The standard enthalpy of formation is typically determined indirectly using combustion

calorimetry.

Experimental Workflow: Bomb Calorimetry
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Sample Preparation

Calorimetry

Data Analysis

Weigh Sample

Place in Crucible

Add Fuse Wire

Assemble Bomb

Pressurize with O₂

Immerse in Water Bath

Ignite Sample

Measure Temperature Change (ΔT)

Calculate Heat Released (q_cal)

Determine Enthalpy of Combustion (ΔcH°)

Apply Hess's Law

Calculate Enthalpy of Formation (ΔfH°)
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Workflow for determining enthalpy of formation using bomb calorimetry.
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Sample Preparation: A precise mass of the liquid sample (2-Methyl-3-hexyne) is placed in a

crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned in

contact with the sample.

Calorimetry: The bomb is sealed and pressurized with pure oxygen. It is then submerged in a

known quantity of water in an insulated container (the calorimeter). The sample is ignited

electrically via the fuse wire. The complete combustion of the organic compound releases

heat, which is absorbed by the bomb and the surrounding water, causing a temperature

increase. This temperature change is meticulously measured.

Data Analysis: The heat released during combustion is calculated from the temperature

change and the predetermined heat capacity of the calorimeter. This value is used to

determine the standard enthalpy of combustion (ΔcH°). Using Hess's Law, along with the

known standard enthalpies of formation for the combustion products (CO₂ and H₂O), the

standard enthalpy of formation of the compound is calculated.

Standard Molar Entropy (S°) and Heat Capacity (Cp)
The standard molar entropy and heat capacity are determined using adiabatic calorimetry and

statistical mechanics.

Experimental and Computational Workflow
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Experimental Measurement Computational Calculation

Thermodynamic Calculation

Adiabatic Calorimetry

Measure Heat Capacity (Cp) at various T

Integrate Cp/T from 0 K to T

Quantum Mechanical Calculations

Determine Molecular Vibrational Frequencies

Statistical Mechanics Calculations

Calculate Standard Molar Entropy (S°) Calculate S° from Vibrational Frequencies

Click to download full resolution via product page

Workflow for determining standard molar entropy and heat capacity.

Adiabatic Calorimetry: The heat capacity of the substance in its solid and liquid phases is

measured as a function of temperature using an adiabatic calorimeter. This involves heating

the sample with a known amount of electrical energy and measuring the resulting

temperature increase.

Entropy Calculation from Experimental Data: The standard molar entropy at a given

temperature (e.g., 298.15 K) is calculated by integrating the experimental heat capacity data

(divided by temperature) from absolute zero to the desired temperature. This calculation also

accounts for the entropy changes during phase transitions (solid-solid, solid-liquid, and

liquid-gas).

Statistical Mechanics: For the ideal gas state, entropy can be calculated using statistical

mechanics. This involves determining the vibrational frequencies of the molecule through
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computational quantum mechanical methods. These frequencies, along with molecular

weight and moments of inertia, are used in the partition function to calculate the entropy.

Relationship Between Thermochemical Properties
The fundamental thermochemical properties are interconnected through the laws of

thermodynamics.

Enthalpy (H)
Gibbs Free Energy (G) G = H - TS

Heat Capacity (Cp)

 Cp = (∂H/∂T)_p

Entropy (S)

 G = H - TS

 Cp = T(∂S/∂T)_p

Click to download full resolution via product page

Interrelationship of key thermochemical properties.

The enthalpy (H), entropy (S), and Gibbs free energy (G) are related by the fundamental

equation G = H - TS, where T is the absolute temperature. The heat capacity at constant

pressure (Cp) is the partial derivative of enthalpy with respect to temperature at constant

pressure. These relationships are crucial for understanding and predicting the chemical

behavior and stability of compounds like 2-Methyl-3-hexyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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